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Compound of Interest

Compound Name: 1-Iodo-4-(2-phenylethoxy)benzene

CAS No.: 1044065-94-2

Cat. No.: B2913899

Get Quote

Executive Summary
Aryl iodide ethers represent a specialized class of pharmacophores and synthetic

intermediates distinguished by the coexistence of a strongly polarizable iodine atom and an

electron-rich ether linkage. Unlike their lighter halogenated counterparts (aryl

chlorides/bromides), these compounds exhibit unique sigma-hole interactions and hypervalent

capabilities, making them critical in fragment-based drug discovery (FBDD) and crystal

engineering.

This guide analyzes the physicochemical behavior of these derivatives, focusing on the

interplay between the electron-donating ether group and the labile C–I bond. It provides

validated protocols for synthesis, characterization, and handling, designed for researchers

requiring high-fidelity data for downstream cross-coupling or medicinal chemistry applications.

Structural & Electronic Fundamentals
The Push-Pull Electronic Environment
The physical behavior of aryl iodide ethers is dictated by two opposing electronic forces:
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Inductive Withdrawal (-I): The iodine atom exerts a pull on the aromatic ring electrons,

though weaker than Br or Cl.

Resonance Donation (+R): The ether oxygen lone pairs donate electron density into the

-system, activating the ring (ortho/para directing).

This combination creates a unique electrostatic potential map. While the ring electron density is

high (due to the ether), the iodine atom exhibits a region of positive electrostatic potential on

the extension of the C–I bond axis, known as the

-hole.

Halogen Bonding (XB) Mechanics
In aryl iodide ethers, the iodine atom acts as a Lewis acid (XB donor), while the ether oxygen

can act as a Lewis base (XB acceptor). This capability allows these molecules to form self-

assembled supramolecular networks or bind to protein pockets with high specificity.
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Figure 1: Electronic architecture of aryl iodide ethers showing the activation of the ring by the

ether oxygen and the directional halogen bonding capability of the iodine sigma-hole.

Physicochemical Profile
The introduction of iodine into an aryl ether scaffold significantly alters lipophilicity and solid-

state properties due to the "Heavy Atom Effect" and increased London dispersion forces.

Comparative Properties Table
Data below compares Anisole (parent ether) with 4-Iodoanisole (representative derivative).[1]
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Property Anisole (Parent)
4-Iodoanisole
(Derivative)

Impact of Iodine

MW ( g/mol ) 108.14 234.03 +116% Mass increase

State (RT) Liquid Solid (Crystalline)
Increased

intermolecular forces

Melting Point -37 °C 51–53 °C
Significant lattice

stabilization

Boiling Point 154 °C 237 °C

Higher energy

required for

vaporization

LogP (Lipophilicity) ~2.1 ~2.9–3.2
Increases membrane

permeability

Density 0.995 g/mL ~1.7 g/mL
High density due to

heavy atom

C–X Bond Energy N/A ~65 kcal/mol
Weaker than C-Br

(~81) or C-Cl (~96)

Scientific Insight: The transition from liquid to solid upon iodination (mp increase of ~90°C) is

driven by the high polarizability of iodine, which enhances stacking interactions in the crystal

lattice. This makes aryl iodide ethers easier to handle as solids during weighing and storage

compared to their liquid bromide/chloride analogs.

Spectroscopic Characterization
Accurate identification relies on distinct spectral signatures caused by the iodine atom.

Nuclear Magnetic Resonance (NMR)
C NMR (The Heavy Atom Effect): Unlike electronegative halogens (F, Cl) that deshield the
attached carbon (shifting it downfield), iodine exerts a shielding effect.[2]

Observation: The ipso-carbon (C-I) typically appears at 80–90 ppm, significantly upfield

compared to C-Br (~120 ppm) or C-H (~130 ppm).
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Mechanism:[3][4] Spin-orbit coupling of the heavy iodine nucleus induces a local magnetic

field that opposes the external field.

UV-Vis Spectroscopy
Bathochromic Shift: The presence of iodine causes a red-shift in the

compared to the parent ether. This is due to the stabilization of the LUMO and destabilization
of the HOMO, narrowing the HOMO-LUMO gap.

Practical Implication: These compounds often appear off-white or slightly yellow/brown if

impure, as trace photolysis releases elemental iodine (

).

Experimental Protocols: Synthesis & Handling
Synthetic Workflow: Regioselective Iodination
The most robust method for generating aryl iodide ethers is the electrophilic aromatic

substitution of the parent ether. The ether oxygen directs the bulky iodine to the para position.

Method: Iodination of Anisole using N-Iodosuccinimide (NIS).
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Reagents:
Anisole (1.0 eq)

NIS (1.1 eq)
MeCN (Solvent)

Activation:
Add TFA (0.1 eq) catalyst

Temp: 25°C

Reaction Progress:
Stir 2-4 hours

Monitor via TLC (Hexane/EtOAc)

Quench:
Sat. Na2S2O3 (aq)

(Removes oxidative impurities)

Color change:
Dark -> Clear

Extraction (DCM)
Dry (MgSO4)
Concentrate

Recrystallization
(Ethanol or Hexanes)
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Figure 2: Step-by-step protocol for the para-selective iodination of aryl ethers using NIS,

highlighting the critical quenching step to remove free iodine.

Detailed Protocol Steps
Setup: In a light-protected round-bottom flask (wrap in foil), dissolve Anisole (10 mmol) in

Acetonitrile (20 mL).

Addition: Add N-Iodosuccinimide (NIS, 11 mmol).

Catalysis: Add Trifluoroacetic acid (TFA, 1 mmol) dropwise. Note: Acid catalysis accelerates

the generation of the electrophilic iodonium species.

Monitoring: Stir at room temperature. The reaction is typically complete within 3 hours.

Quenching (Critical): Pour the mixture into saturated aqueous Sodium Thiosulfate (

).

Why? The mixture will likely be brown due to

byproduct. Thiosulfate reduces

to colorless iodide (

), simplifying purification.

Isolation: Extract with Dichloromethane, wash with brine, dry over

, and evaporate. Recrystallize from ethanol to obtain white needles (mp 51-52°C).

Stability & Storage (Risk Mitigation)
Photolytic Instability
The C–I bond (~65 kcal/mol) is the weakest link in the molecule. Exposure to UV light (or even

ambient fluorescent light over time) can induce homolytic cleavage:

The resulting iodine radicals recombine to form

, turning the sample yellow/brown.
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Storage Directives
Container: Amber glass vials are mandatory.

Atmosphere: Store under Argon or Nitrogen to prevent oxidation of the ether position if the

ring is electron-rich.

Temperature: Refrigeration (2–8°C) is recommended to minimize thermal bond homolysis,

though solid derivatives are generally stable at room temperature if light-protected.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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